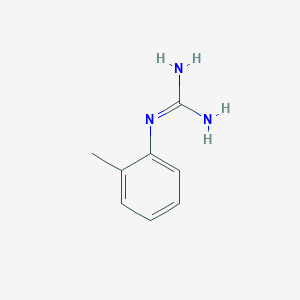

N-o-tolyl-guanidine

Vue d'ensemble

Description

N-o-tolyl-guanidine is an organic compound that belongs to the class of guanidines. It is characterized by the presence of a guanidine group attached to an o-tolyl group. This compound is known for its applications in various fields, including medicinal chemistry and corrosion inhibition.

Applications De Recherche Scientifique

N-o-tolyl-guanidine has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

Medicine: It is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: It is used as a corrosion inhibitor for metals, particularly in acidic environments.

Analyse Biochimique

Biochemical Properties

N-o-tolyl-guanidine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It is known to interact with enzymes such as nitric oxide synthase and protein kinases, influencing their activity. The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, thereby modulating their catalytic functions. Additionally, this compound can form hydrogen bonds and electrostatic interactions with amino acid residues in proteins, affecting their conformation and activity .

Cellular Effects

This compound impacts various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving the regulation of nitric oxide production. This compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. Furthermore, this compound affects cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, altering their activity. For instance, this compound can inhibit the activity of nitric oxide synthase by binding to its active site, preventing the conversion of L-arginine to nitric oxide. Additionally, it can activate or inhibit protein kinases, leading to changes in phosphorylation states and downstream signaling events. These interactions result in alterations in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature, pH, and exposure to light. Over time, it may degrade into byproducts that could have different biochemical activities. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhanced enzyme activity and improved cellular function. At high doses, this compound can become toxic, leading to adverse effects such as oxidative stress, cellular damage, and disruption of normal metabolic processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. It can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biochemical activities. These metabolic pathways can influence the overall bioavailability and efficacy of this compound in biological systems. Additionally, this compound can affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in the levels of various metabolites .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: N-o-tolyl-guanidine can be synthesized through several methods. One common approach involves the reaction of o-toluidine with cyanamide under acidic conditions to form the guanidine derivative. Another method includes the reaction of o-toluidine with thiourea followed by oxidation to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product.

Analyse Des Réactions Chimiques

Types of Reactions: N-o-tolyl-guanidine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding urea derivatives.

Reduction: Reduction reactions can convert it into amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the guanidine group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products Formed:

Oxidation: Urea derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted guanidines depending on the nucleophile used.

Mécanisme D'action

The mechanism of action of N-o-tolyl-guanidine involves its interaction with molecular targets such as enzymes and receptors. The guanidine group can form hydrogen bonds and electrostatic interactions with target molecules, leading to inhibition or modulation of their activity. In corrosion inhibition, this compound adsorbs onto the metal surface, forming a protective layer that prevents corrosion .

Comparaison Avec Des Composés Similaires

- 1-(o-tolyl)biguanide

- Cyanoguanidine

- 1-(4-cyanophenyl)guanidine

- N,N’‘’-1,6-hexanediylbis(N’-cyanoguanidine)

Comparison: N-o-tolyl-guanidine is unique due to its specific structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits higher efficiency as a corrosion inhibitor and has unique applications in medicinal chemistry .

Propriétés

IUPAC Name |

2-(2-methylphenyl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3/c1-6-4-2-3-5-7(6)11-8(9)10/h2-5H,1H3,(H4,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVFVRTNNLLZXAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10328323 | |

| Record name | N-o-tolyl-guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10328323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37557-40-7 | |

| Record name | N-o-tolyl-guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10328323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the significance of N-o-tolyl-guanidine's binding to sigma receptors in the brain?

A1: While the abstract doesn't delve into the specific downstream effects of this compound binding to sigma receptors, it highlights its potential significance. The research suggests that this compound, along with other similar guanidine derivatives, demonstrates high selectivity for sigma receptors in the brain []. This selectivity is crucial because it implies that these compounds might offer a targeted approach to influencing brain activity mediated by sigma receptors, potentially with fewer off-target effects. The abstract further suggests that this targeted binding could be valuable in diagnosing and treating chronic mental depression and psychotic mental illnesses associated with hallucinations []. This points to the potential therapeutic value of understanding and manipulating sigma receptor activity through compounds like this compound.

Q2: How is this compound used in identifying other compounds with sigma receptor binding activity?

A2: The abstract explains that a tritium-labeled version of N,N'-di-(o-tolyl)-guanidine, a closely related compound, serves as a selection tool for identifying other compounds that bind to sigma receptors []. This method leverages the principle of competitive binding. Researchers can introduce this radiolabeled compound to isolated mammalian brain membranes where it binds to sigma receptors. Subsequently, introducing a different compound with potential sigma receptor binding affinity will displace the labeled compound in proportion to its binding strength []. This displacement, measurable due to the radioactivity, helps researchers screen and identify novel compounds with selective sigma receptor binding activity for further investigation.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.